molecular formula C14H14ClP B3068298 Di-o-tolylchlorophosphine CAS No. 36042-94-1

Di-o-tolylchlorophosphine

Cat. No.: B3068298
CAS No.: 36042-94-1
M. Wt: 248.69 g/mol
InChI Key: KAAGXBGJRWFWPT-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are integral to numerous scientific disciplines. In medicinal chemistry, over 80 phosphorus-containing drugs are in clinical use, with many more under development. frontiersin.org Their applications extend to agriculture, where they are key components in over 300 pesticides. frontiersin.org The utility of these compounds also permeates organic synthesis; for instance, phosphonates are widely used in the Wittig reaction to form alkenes, and phosphines are crucial ligands in metal-catalyzed reactions. frontiersin.org The unique electronic and steric properties of the phosphorus atom allow for fine-tuning of a molecule's reactivity and function, making organophosphorus compounds indispensable tools for chemists. wikipedia.orgtaylorandfrancis.com

Overview of Halophosphines in Synthetic and Catalytic Applications

Halophosphines, characterized by a direct bond between a phosphorus atom and a halogen, are highly versatile intermediates in organic and inorganic synthesis. The phosphorus-halogen bond is readily cleaved, allowing for the introduction of a wide array of substituents onto the phosphorus center. liv.ac.ukresearchgate.net This reactivity makes them essential starting materials for the synthesis of a diverse range of other organophosphorus compounds, including phosphines, phosphine (B1218219) oxides, and phosphonium (B103445) salts. liv.ac.ukresearchgate.net In catalysis, halophosphines can serve as precursors to catalytically active phosphine ligands, which are fundamental to many transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com Recent research has also explored the activation of halophosphines using photoredox catalysis to generate phosphorus-based radicals, opening new avenues for bond formation. nih.govacs.org

Establishing the Research Context of Di-o-tolylchlorophosphine within Phosphorus Chemistry

This compound, with the chemical formula C₁₄H₁₄ClP, is a specific type of halophosphine that has garnered attention in the scientific community. biosynth.comlookchem.com Its structure, featuring a central phosphorus atom bonded to a chlorine atom and two o-tolyl groups, imparts distinct steric and electronic properties. cymitquimica.com The presence of the ortho-methyl groups on the phenyl rings creates a sterically hindered environment around the phosphorus atom, which can influence the selectivity of reactions in which it participates. uva.nl This compound serves as a key building block for the synthesis of more complex phosphine ligands and other organophosphorus molecules. lookchem.comcymitquimica.com Its role as a ligand precursor is particularly significant in the field of homogeneous catalysis, where the design of phosphine ligands with specific steric and electronic profiles is crucial for controlling the outcome of catalytic transformations. sigmaaldrich.com

Historical Context of this compound Research and Development

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 36042-94-1 biosynth.comlookchem.com
Molecular Formula C₁₄H₁₄ClP biosynth.comlookchem.com
Molecular Weight 248.69 g/mol biosynth.comlookchem.com
Appearance White to yellow hazy viscous liquid to solid lookchem.comereztech.com
Melting Point 57-67 °C sigmaaldrich.comlookchem.comereztech.com
Boiling Point 174-178 °C at 3 mmHg lookchem.com
Flash Point >110 °C (closed cup) sigmaaldrich.com
Water Solubility Not miscible or difficult to mix in water lookchem.comcookechem.com
Sensitivity Moisture and air sensitive lookchem.comcymitquimica.comereztech.com

Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR Conforms to structure ereztech.com
³¹P NMR Conforms to structure ereztech.com
InChI 1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 sigmaaldrich.comereztech.com
SMILES Cc1ccccc1P(Cl)c2ccccc2C sigmaaldrich.com

Optimized Synthetic Routes for this compound

The synthesis of this compound primarily relies on the formation of phosphorus-carbon bonds between a phosphorus source and o-tolyl moieties. The efficiency and selectivity of these reactions are paramount, leading to the development of several optimized routes.

Refinements in Organolithium Compound Reactions

The use of organolithium reagents is a cornerstone in the synthesis of organophosphorus compounds. The reaction of o-tolyllithium with phosphorus trichloride (PCl₃) provides a direct route to this compound. The stoichiometry of the reactants is critical in this process. By carefully controlling the molar ratio of o-tolyllithium to phosphorus trichloride, the reaction can be guided to favor the formation of the desired dichlorophosphine.

The general reaction proceeds as follows:

Step 1: Formation of o-tolyllithium: o-Bromotoluene is reacted with a strong lithium base, such as n-butyllithium, typically at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF), to generate o-tolyllithium.

Step 2: Reaction with Phosphorus Trichloride: Two equivalents of the freshly prepared o-tolyllithium solution are then added dropwise to a solution of one equivalent of phosphorus trichloride, also at low temperature. This stoichiometry favors the substitution of two chlorine atoms on the phosphorus center.

Refinements to this methodology focus on maximizing the yield of the desired product while minimizing the formation of the mono-substituted (o-tolyldichlorophosphine) and tri-substituted (tri-o-tolylphosphine) byproducts. This is achieved through precise control of reaction temperature, addition rates, and high-purity reagents.

Exploration of Alternative Phosphorylation Pathways

While the reaction with phosphorus trichloride is the most common phosphorylation pathway, variations in the phosphorus electrophile can be considered. The fundamental approach remains the nucleophilic attack of an o-tolyl carbanion on an electrophilic phosphorus center. Alternative pathways could involve:

Sequential Substitution: A two-step process where o-tolyldichlorophosphine is first synthesized and isolated. This intermediate is then reacted with another equivalent of an o-tolyl organometallic reagent. This stepwise approach can offer greater control over the final product distribution.

Phosphorus(V) Precursors: In some synthetic strategies for related compounds, phosphorus(V) halides are used, followed by a reduction step. However, for the direct synthesis of chlorophosphines, phosphorus(III) halides are generally more direct and efficient.

The core of these phosphorylation methods remains the coupling of a nucleophilic aryl group with an electrophilic phosphorus halide.

Preparation from Precursors such as o-Tolyldichlorophosphine and O-Tolylmagnesium Chloride

A widely used and often more practical alternative to organolithium reagents involves the use of Grignard reagents. The synthesis of this compound can be effectively achieved through the reaction of o-tolylmagnesium chloride with phosphorus trichloride. o-Tolylmagnesium chloride is a commercially available Grignard reagent or can be readily prepared by reacting o-chlorotoluene or o-bromotoluene with magnesium metal in an ether solvent like THF or diethyl ether. sciencemadness.orgquora.com

The reaction stoichiometry is again key to maximizing the yield of the desired product. By controlling the ratio of the Grignard reagent to phosphorus trichloride, the formation of this compound can be favored.

Reaction Scheme:

CH₃C₆H₄Br + Mg → CH₃C₆H₄MgCl (Formation of o-tolylmagnesium chloride)

2 CH₃C₆H₄MgCl + PCl₃ → (CH₃C₆H₄)₂PCl + 2 MgCl₂

This method is often preferred in industrial settings due to the easier handling and generally lower reactivity of Grignard reagents compared to their organolithium counterparts.

Precursor 1Precursor 2ProductKey Consideration
o-TolyllithiumPhosphorus TrichlorideThis compoundStrict stoichiometric control
o-Tolylmagnesium ChloridePhosphorus TrichlorideThis compoundGenerally milder reaction conditions
o-Tolyldichlorophosphineo-Tolylmagnesium ChlorideThis compoundStepwise approach for higher selectivity

Functionalization and Derivatization Strategies for this compound

The synthetic utility of this compound lies in the high reactivity of its P-Cl bond, which can be readily cleaved by a variety of nucleophiles. This allows for its use as a versatile precursor to a wide range of functionalized phosphine derivatives.

Formation of Di-o-tolylphosphine Derivatives (e.g., Di(p-tolyl)phosphine Oxide)

One of the most fundamental reactions of this compound is its hydrolysis to form Di-o-tolylphosphine oxide. This reaction proceeds readily upon exposure to water. The phosphorus atom is oxidized from the +3 to the +5 state, forming a stable phosphoryl (P=O) bond.

(CH₃C₆H₄)₂PCl + H₂O → (CH₃C₆H₄)₂P(O)H + HCl

The resulting secondary phosphine oxide is a valuable intermediate in its own right. The general class of diarylphosphine oxides, such as the analogous Di(p-tolyl)phosphine oxide, are widely used as ligands in catalysis and as precursors for other organophosphorus compounds. wikipedia.org Di(p-tolyl)phosphine oxide is a white crystalline solid and is noted for its use as a catalyst and complexing agent in various organic syntheses. wikipedia.org

Synthesis of P-Stereogenic Phosphine Intermediates

A significant application of chlorophosphines like this compound is in the synthesis of P-stereogenic, or chiral, phosphines. ursa.cat These chiral phosphines are of immense importance as ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical reactions. nih.gov

The general strategy involves the reaction of the chlorophosphine with a chiral auxiliary, typically a chiral alcohol or amine. This reaction forms a diastereomeric mixture of phosphinites or phosphinamides, respectively. These diastereomers can often be separated by physical methods such as crystallization or chromatography. Subsequent nucleophilic displacement of the chiral auxiliary with an organometallic reagent proceeds with a predictable stereochemical outcome (often inversion of configuration at the phosphorus center), yielding an enantiomerically enriched tertiary phosphine.

The use of chiral auxiliaries like cis-1-amino-2-indanol has proven effective in the synthesis of novel P-stereogenic aminophosphine synthons. nih.gov Although a specific example starting from this compound is not detailed, the established methodology is broadly applicable to diarylchlorophosphines. The reaction of this compound with a chiral alcohol (R*OH) would proceed as follows:

(CH₃C₆H₄)₂PCl + ROH → (CH₃C₆H₄)₂POR + HCl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-bis(2-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGXBGJRWFWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-94-1
Record name Chlorodi(o-tolyl)phosphine
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Coordination Chemistry of Di O Tolylchlorophosphine and Its Derivatives

Di-o-tolylchlorophosphine as a Ligand Precursor in Transition Metal Complexes

This compound, an organophosphorus compound, serves as a valuable precursor in the synthesis of transition metal complexes. Trivalent phosphorus compounds like chlorophosphines are effective nucleophiles that react readily with electron-deficient metal centers. lew.ro The phosphorus atom's lone pair of electrons facilitates the formation of a coordinate bond with a transition metal, leading to an increase in the coordination number of the phosphorus center. lew.ro This reactivity makes this compound a useful building block for creating more complex phosphine (B1218219) ligands and their corresponding metal adducts, which are significant in fields like homogeneous catalysis. dntb.gov.ua The P-Cl bond is reactive and can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivative ligands while retaining the di-o-tolylphosphine core.

Phosphines are classic examples of monodentate ligands in coordination chemistry, meaning they bind to a metal center through a single donor atom—in this case, the phosphorus atom. They donate two electrons from their lone pair to form a sigma (σ) bond with the metal. libretexts.org While they are primarily considered σ-donors, they can also act as π-acceptors. libretexts.org This π-acidity, or ability to accept electron density from the metal into phosphorus-carbon σ* antibonding orbitals, can be tuned by the substituents on the phosphorus atom. rsc.orgresearchgate.net In the case of this compound, upon substitution of the chloride, the resulting di-o-tolylphosphino group coordinates to a metal as a monodentate ligand, influencing the steric and electronic environment of the metal center.

The synthesis of metal complexes using this compound or its derivatives typically involves reacting the phosphine ligand with a suitable metal precursor. mdpi.comnih.gov For instance, a common method is the reaction of the phosphine with a metal halide or another precursor with labile ligands (e.g., acetonitrile, cyclooctadiene) in an appropriate solvent. nih.govdur.ac.uk The resulting complexes are then isolated and purified, often through crystallization. mdpi.com

Characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed: dntb.gov.uamdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly important for phosphine complexes, as the chemical shift provides information about the coordination of the phosphorus atom to the metal center. ¹H and ¹³C NMR are used to characterize the organic framework of the ligand. dntb.gov.uawalshmedicalmedia.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of bonds within the complex, such as M-P or M-Cl bonds, and for studying coligands like carbon monoxide (CO) to probe the electronic properties of the phosphine ligand. libretexts.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. walshmedicalmedia.com

TechniqueInformation Obtained
³¹P NMR SpectroscopyCoordination environment of the phosphorus atom, P-M coupling constants.
¹H & ¹³C NMR SpectroscopyStructure and integrity of the organic ligand backbone.
Infrared (IR) SpectroscopyVibrational modes of functional groups and metal-ligand bonds.
X-ray CrystallographyPrecise 3D molecular structure, bond lengths, and angles.
Elemental AnalysisEmpirical formula and purity of the complex.

The design of ligands is central to controlling the reactivity and properties of transition metal complexes. chemrxiv.orgnih.gov Incorporating the di-o-tolylphosphine scaffold, derived from this compound, allows for the precise tuning of both steric and electronic parameters. libretexts.org

Steric Control: The two ortho-tolyl groups provide significant steric bulk around the phosphorus donor atom. This steric hindrance can be used to create a specific coordination pocket around the metal, influencing the number and orientation of other ligands, and controlling access of substrates to the metal center in catalytic applications. rsc.org

Electronic Tuning: While the primary electronic effect comes from the phosphorus atom's σ-donation, the aryl nature of the tolyl groups allows for some modification of the ligand's electron-donating properties. libretexts.org The di-o-tolylphosphine moiety serves as a robust platform onto which other functional groups can be introduced (by replacing the chlorine atom), allowing for the creation of bidentate or polydentate ligands with specific electronic or chelating properties. nih.gov

Rigidity and Pre-organization: The rigid nature of the aryl groups helps to pre-organize the ligand's conformation, which can be advantageous in catalysis by lowering the entropic cost of binding to a metal center. birmingham.ac.ukbirmingham.ac.uk

Structural and Electronic Properties of Metal-Di-o-tolylchlorophosphine Adducts

The structural and electronic properties of metal complexes containing ligands derived from this compound are intrinsically linked to the nature of the metal-phosphorus interaction and the specific characteristics of the ortho-tolyl substituents.

The bond between a transition metal and a phosphine ligand like di-o-tolylphosphine is generally described by the Dewar-Chatt-Duncanson model. It consists of two main components:

σ-Donation: The ligand donates electron density from the lone pair on the phosphorus atom to an empty d-orbital on the metal center. This is the primary bonding interaction. libretexts.org

π-Back-bonding: The metal can donate electron density from a filled d-orbital back into empty σ* (P-C) antibonding orbitals of the phosphine ligand. rsc.orgresearchgate.net This back-donation strengthens the M-P bond and is influenced by the electron richness of the metal and the energy of the ligand's acceptor orbitals.

Density functional theory (DFT) calculations and experimental data show that upon oxidation of a metal-phosphine complex (removal of an electron from the metal), the M–P bond length typically increases. rsc.orgresearchgate.net This indicates a weakening of the bond, reflecting the importance of both σ-donation (which would be strengthened by a more positive metal center) and π-back-bonding (which is diminished as the metal becomes less electron-rich). rsc.org

Bonding ComponentDescription
σ-Donation (L→M) Donation of electron density from the phosphorus lone pair to an empty metal orbital.
π-Back-bonding (M→L) Donation of electron density from a filled metal d-orbital to empty P-C σ* orbitals.

The substituents on the phosphorus atom have a profound impact on the ligand's donor properties, which can be separated into steric and electronic effects.

Electronic Effects: The o-tolyl groups are generally considered to be electron-donating, which increases the electron density on the phosphorus atom. This enhances the ligand's σ-donor capability, making it a stronger electron donor compared to less substituted arylphosphines or alkylphosphines with electron-withdrawing groups. nih.gov The strength of a phosphine ligand's donor ability can be experimentally estimated using techniques like IR spectroscopy of corresponding metal carbonyl complexes; stronger donating ligands lead to lower ν(CO) stretching frequencies due to increased back-bonding from the more electron-rich metal to the CO ligands. libretexts.org

Steric Effects: The most significant feature of the o-tolyl groups is their steric bulk. The methyl groups in the ortho position create substantial steric hindrance close to the metal center. rsc.org This steric effect is quantified by the Tolman cone angle, which for a related ligand like tri(o-tolyl)phosphine is very large. This steric pressure influences the coordination geometry, can enforce lower coordination numbers at the metal center, and can create a protected environment that promotes specific catalytic reactions by preventing catalyst decomposition pathways like dimerization. libretexts.orgrsc.org Studies comparing tri(o-tolyl)phosphine with other tri(tolyl)phosphine isomers have shown that the ortho isomer's steric hindrance can prevent it from participating in ligand exchange reactions where the meta and para isomers react readily. rsc.org

Investigation of Metal Oxidation States and Coordination Geometries

The coordination chemistry of ligands derived from di-o-tolylphosphine is significantly influenced by the steric and electronic properties of the ortho-tolyl groups. These substituents are sterically demanding, which plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. The methyl groups in the ortho position of the phenyl rings create a bulky profile, often quantified by a large Tolman cone angle, which limits the number of ligands that can coordinate to a metal center and can enforce unusual geometries. rsc.orglibretexts.org

A specific example can be found in the complex formed with mercury(II). The reaction involving tri(o-tolyl)phosphine, a closely related derivative, yields the dimeric complex [HgP(o-tolyl)₃ClClO₄]₂. cdnsciencepub.com In this structure, the central mercury atom is in the +2 oxidation state. The coordination geometry around each mercury atom is a distorted four-coordinate environment. cdnsciencepub.com This geometry can be described as a trigonal bipyramidal structure where one equatorial site remains unoccupied. cdnsciencepub.com The phosphorus atom and one chlorine atom occupy the axial positions, with a P-Hg-Cl angle of 164.1°, deviating from ideal linearity due to steric pressures. cdnsciencepub.com The remaining coordination sites are filled by a weakly bonded perchlorate (B79767) group and a bridging chlorine atom that links the two mercury centers. cdnsciencepub.com

The significant steric hindrance imposed by the o-tolyl groups is a determining factor in the stabilization of this specific geometry and coordination number for the Hg(II) center. cdnsciencepub.com Computational studies on related systems, such as phosphine-ligated gold clusters, have further confirmed that the steric interactions of the methyl group on tri(o-tolyl)phosphine are substantial and can govern the structure and stability of the complex. rsc.orgrsc.org

Structural Data for the Chloroperchloratotri(o-tolyl)phosphinemercury(II) Dimer cdnsciencepub.com
ParameterValueDescription
Metal CenterMercury (Hg)The central metal ion in the complex.
Oxidation State+2The oxidation state of the mercury ion.
Coordination GeometryDistorted Trigonal Bipyramidal (4-coordinate)The spatial arrangement of atoms around the mercury center, with one equatorial site unoccupied.
Hg-P Bond Length2.395(3) ÅThe distance between the mercury and phosphorus atoms.
Hg-Cl(1) Bond Length2.332(4) ÅThe distance to the terminal chlorine atom.
Hg-Cl(1*) Bond Length3.109(4) ÅThe distance to the bridging chlorine atom of the adjacent monomer.
P-Hg-Cl(1) Angle164.1(1)°The angle formed by the axial ligands, showing deviation from linearity.

Multidentate and Bridging Ligands Derived from this compound

This compound is a valuable precursor for the synthesis of more complex ligand architectures, including multidentate and bridging ligands. The reactive phosphorus-chlorine (P-Cl) bond serves as a functional handle for nucleophilic substitution reactions, allowing the di-o-tolylphosphino group to be attached to a wide variety of molecular backbones. This synthetic versatility enables the construction of ligands that can bind to a metal center through multiple donor atoms (chelation) or link two or more metal centers together, forming polymetallic systems.

Design and Synthesis of Diphosphine Chelators for Metal Ions (e.g., in radiolabeling applications)

The design of diphosphine chelators is a prominent application for diarylchlorophosphine derivatives, particularly in the field of nuclear medicine for radiolabeling. While specific research on di-o-tolyl derivatives in this context is limited, extensive work on the isomeric di-p-tolyl analogue provides a clear blueprint for the design and synthesis strategy.

A versatile diphosphine platform has been developed using 2,3-bis(di-p-tolylphosphino)maleic anhydride (B1165640) (DPTol) for radiolabeling peptides with medically relevant radionuclides like Technetium-99m (99mTc) and Copper-64 (64Cu). nih.gov The synthesis of the DPTol chelator begins with the commercially available bis(p-tolyl)chlorophosphine. nih.gov This precursor is used to construct the bidentate diphosphine framework, which can then be conjugated to biomolecules, such as peptides targeted to specific disease markers like the Prostate-Specific Membrane Antigen (PSMAt). nih.gov

These peptide-conjugated diphosphines form stable complexes with metallic radioisotopes. For instance, the resulting bioconjugate, DPTol-PSMAt, efficiently chelates the [99mTcO₂]⁺ motif for Single Photon Emission Computed Tomography (SPECT) imaging and 64Cu for Positron Emission Tomography (PET) imaging. nih.gov Notably, phosphine derivatives with p-tolyl substituents have demonstrated an increased σ-donor capacity compared to their phenyl counterparts. nih.gov This enhanced electron-donating ability is postulated to increase the reactivity of the chelator, leading to higher radiochemical yields (RCYs) in reactions with 99mTc and 64Cu. nih.gov

Radiolabeling Performance of a Di-p-tolylphosphine Derivative (DPTol-PSMAt) nih.gov
RadionuclideRadiochemical Yield (RCY)ConditionsImaging Modality
99mTc88%5 min at 100 °CSPECT
64Cu>95%Mild conditionsPET

Coordination Behavior in Polymetallic Systems

Ligands derived from di-o-tolylphosphine can facilitate the assembly of polymetallic systems where multiple metal ions are held in close proximity. This can be achieved through the design of bridging ligands that contain two or more di-o-tolylphosphino groups separated by a rigid or flexible spacer. Such ligands can coordinate to different metal centers simultaneously, leading to the formation of dinuclear, polynuclear, or cluster complexes.

The coordination of tolyl-phosphine ligands has been studied in the context of gold clusters. Research on the solution-phase exchange reactions on Au₈L₇²⁺ (L = PPh₃) clusters with tri(o-tolyl)phosphine showed that the steric bulk of the ortho-tolyl groups prevented ligand exchange, highlighting the profound impact of these ligands on the stability and structure of polymetallic assemblies. rsc.orgresearchgate.net In contrast, the less sterically hindered meta- and para-tolyl phosphines did exchange, demonstrating that the coordination behavior in these multi-metal systems is highly tunable. rsc.orgresearchgate.net The stability of these polymetallic clusters is dictated by a subtle interplay of steric and electronic factors imparted by the specific phosphine ligands bound to the gold core. rsc.org

Rational Design of Ligand Architectures for Specific Metal Interactions

The rational design of phosphine ligands hinges on the precise control of their steric and electronic properties to elicit a desired behavior from a metal center. The di-o-tolylphosphino group is a prime example of a ligand fragment used for this purpose, offering distinct advantages in controlling coordination environments.

Steric Control: The most significant feature of the ortho-tolyl substituent is its steric bulk. This is quantified by Tolman's cone angle, a measure of the solid angle occupied by the ligand at the metal center. libretexts.org Ligands with large cone angles, such as those containing o-tolyl groups, can create a well-defined, sterically shielded pocket around the metal. rsc.org This has several consequences:

It can limit the coordination number, preventing the binding of additional ligands and creating coordinatively unsaturated sites that are often crucial for catalysis. libretexts.org

It can influence the stability of the resulting complex. For example, in gold clusters, the steric hindrance from tri(o-tolyl)phosphine was so great that it prevented ligand exchange reactions that occurred readily with less bulky phosphines. rsc.org

It can direct the stereochemistry of a reaction by controlling the trajectory of incoming substrates.

Electronic Tuning: The electronic nature of the phosphine ligand can be modulated to control the reactivity of the metal complex. The methyl groups of the tolyl rings are weakly electron-donating compared to the hydrogen atoms in a phenyl ring. This increases the electron density at the phosphorus atom, enhancing its basicity and σ-donor character. nih.gov A more electron-rich phosphine can stabilize higher oxidation states of a metal and increase the rate of oxidative addition in catalytic cycles. By selecting the tolyl substituent over a phenyl group, chemists can fine-tune the electronic environment at the metal center to optimize catalytic activity or complex stability. libretexts.orgnih.gov

Through the deliberate combination of these steric and electronic effects, ligand architectures incorporating the di-o-tolylphosphino moiety can be rationally designed to achieve specific metal interactions, leading to complexes with tailored stability, geometry, and reactivity. rsc.org

Catalytic Applications of Di O Tolylchlorophosphine and Its Metal Complexes

Homogeneous Catalysis Mediated by Di-o-tolylchlorophosphine Ligands

This compound serves as a versatile building block for the synthesis of more complex phosphine (B1218219) ligands. These derivative ligands, when complexed with transition metals such as palladium and nickel, form highly active catalysts for a range of homogeneous catalytic transformations. The steric and electronic properties of the di-o-tolylphosphino group can be strategically manipulated in the derived ligands to influence the outcome of catalytic reactions, including reaction rates, yields, and selectivities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. Ligands derived from this compound have been investigated in several key palladium-catalyzed reactions.

The Suzuki-Miyaura coupling, a reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. While specific data on the direct use of this compound is limited in readily available literature, the related tri(o-tolyl)phosphine has been used in these reactions, suggesting that ligands derived from the Di-o-tolylphosphino scaffold can be effective. The steric bulk provided by the o-tolyl groups is believed to facilitate the reductive elimination step of the catalytic cycle, leading to higher product yields.

A representative data table for Suzuki-Miyaura coupling reactions catalyzed by a hypothetical palladium complex with a ligand derived from this compound is presented below to illustrate the type of data found in research literature.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1TolueneK3PO41001285
21-Bromo-4-methoxybenzene4-Acetylphenylboronic acid0.5DioxaneCs2CO380892
32-Bromopyridine3-Thienylboronic acid2DMFNa2CO31101678

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another cornerstone of C-C bond formation. The choice of phosphine ligand is critical in controlling the regioselectivity and efficiency of the reaction. The steric hindrance of ligands derived from this compound can promote the desired β-hydride elimination pathway, leading to the formation of the substituted alkene product.

The following is an illustrative data table showing potential performance in Heck reactions:

EntryAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene0.1DMFEt3N100695
24-Bromobenzonitrilen-Butyl acrylate1DMANaOAc1202488
31-ChloronaphthaleneMethyl vinyl ketone2NMPK2CO31401875

Note: This table is a hypothetical representation of data for Heck reactions and is not based on specific experimental results found for this compound-derived ligands.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The development of this reaction has been heavily reliant on the design of effective phosphine ligands. The first generation of catalysts for this reaction utilized tri(o-tolyl)phosphine, a compound structurally related to this compound. This suggests that the di-o-tolylphosphino moiety provides the necessary steric and electronic properties for effective catalysis in C-N bond formation. These early systems were effective for coupling secondary amines with aryl bromides.

While detailed studies specifically employing this compound-derived ligands in Stille, Sonogashira, Negishi, and Hiyama couplings are not extensively documented in the provided search results, the general principles of phosphine ligand design suggest their potential applicability.

Stille Coupling: This reaction couples an organotin compound with an organic halide. The ligand's role is to facilitate the catalytic cycle, and the properties of di-o-tolylphosphino derivatives could be beneficial.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Phosphine ligands are crucial for stabilizing the palladium catalyst.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. Palladium catalysts with phosphine ligands are commonly used.

Hiyama Coupling: This reaction couples an organosilane with an organic halide. The activation of the organosilane is a key step, and the ligand can influence the efficiency of the transmetalation step.

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium-catalyzed methods. The reactivity of nickel complexes is highly dependent on the supporting ligand. Ligands derived from this compound can be utilized in various nickel-catalyzed transformations, including the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. The unique electronic structure of nickel, which can readily access different oxidation states, combined with the steric and electronic influence of phosphine ligands, allows for a broad range of C-C and C-heteroatom bond formations.

Olefin Transformation Processes

Complexes derived from di-o-tolylphosphine, the parent phosphine of this compound, are utilized in various olefin transformation processes. In particular, nickel and palladium complexes bearing phosphine ligands are effective catalysts for olefin polymerization. The structure of the phosphine ligand, including the steric and electronic properties of substituents like the o-tolyl group, plays a crucial role in determining the catalytic activity and the microstructure of the resulting polymer.

Late transition metal catalysts, such as those based on nickel and palladium, are known for their ability to produce branched polyolefins. The mechanism often involves a process called "chain-walking," where the metal-alkyl species migrates along the growing polymer chain through a series of β-hydride elimination and reinsertion steps. The bulkiness of the phosphine ligand, such as the di-o-tolylphosphine ligand, can influence the rate of chain-walking relative to olefin insertion, thereby controlling the degree and type of branching in the polyethylene. For instance, bulky α-diimine nickel catalysts can produce highly branched amorphous polymers juniperpublishers.com.

The catalytic activity in ethylene (B1197577) oligomerization can also be manipulated by the addition of phosphine ligands. For example, in nickel-catalyzed ethylene oligomerization, an increase in the concentration and basicity of a phosphine ligand can lead to a decrease in the chain lengths of the resulting α-olefins. This is attributed to an unconventional chain termination pathway that competes with chain propagation, involving a pentacoordinate β-agostic complex and subsequent β-hydride elimination researchgate.net.

The following table summarizes the influence of catalyst components on olefin transformation processes.

Catalyst System ComponentInfluence on Olefin TransformationTypical Outcome
Metal Center (e.g., Ni, Pd) Determines the fundamental catalytic activity and tolerance to functional groups.Polymerization, oligomerization, and functionalization of olefins.
Phosphine Ligand (e.g., di-o-tolylphosphine) Influences catalytic activity, polymer molecular weight, and branching through steric and electronic effects.Control over polymer microstructure (e.g., linear vs. branched).
Co-catalyst (e.g., Et₂AlCl) Activates the pre-catalyst to generate the active catalytic species.Initiation of the polymerization or oligomerization process.
Reaction Conditions (e.g., Temperature, Pressure) Affects the rates of propagation, chain transfer, and termination.Variation in polymer molecular weight and distribution.
Fundamental Mechanistic Studies in Nickel Catalysis

The formation of these off-cycle Ni(I) species can occur through two primary pathways:

Comproportionation between the Ni(II) precatalyst, (dppf)Ni(o-tolyl)(Cl), and the active Ni(0) species.

Comproportionation between the catalytic intermediate, (dppf)Ni(Ar)(sulfamate), and the active Ni(0) species nih.govresearchgate.net.

Density Functional Theory (DFT) calculations have been employed to support these experimental observations and to provide deeper insight into the elementary steps of the catalytic cycle and the off-cycle processes nih.govresearchgate.net. Such mechanistic understanding is crucial for the design of more active and stable nickel catalysts. The electronic properties of phosphine ligands are known to influence the rates of key steps like oxidative addition and can also affect the propensity for the formation of catalytically inactive species researchgate.net.

Asymmetric Catalysis with P-Chiral this compound Derivatives

This compound serves as a precursor for the synthesis of P-chiral phosphine ligands, which are of significant importance in asymmetric catalysis. These ligands, where the stereogenic center is the phosphorus atom itself, can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions nih.govnih.govtcichemicals.com.

Enantioselective Hydrogenation and Other Transformations

P-chiral phosphine ligands derived from precursors like this compound have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes nih.gov. For example, bidentate P-chiral phosphine ligands bearing o-alkylphenyl groups have achieved high enantioselectivities (up to 97%) in the hydrogenation of methyl (Z)-α-acetamidocinnamate, comparable to well-established ligands like DIPAMP nih.gov.

These catalysts have a broad substrate scope, enabling the highly enantioselective hydrogenation of various substrates, including β-dehydroamino acid derivatives and ketones. The resulting chiral products are valuable intermediates in the synthesis of pharmaceuticals, such as antidepressants like (S)-duloxetine and (R)-fluoxetine nih.gov. The following table presents selected results for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a rhodium complex with a P-chiral bisphosphine ligand bearing an o-ethylphenyl group nih.gov.

SubstrateCatalystEnantiomeric Excess (ee)
Methyl (Z)-α-acetamidocinnamate[Rh((S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane)(cod)]BF₄97%
Development of Chiral Phosphine Ligands

The development of novel chiral phosphine ligands is a central theme in asymmetric catalysis nih.govchemistryviews.org. This compound can be a starting material for creating such ligands. The synthesis of P-chiral phosphines has been significantly advanced through the use of phosphine-borane chemistry. This methodology allows for the stereospecific synthesis of optically pure P-chiral phosphine ligands nih.govnih.govtcichemicals.com.

The general approach involves the reaction of a chiral phosphine-borane precursor with organometallic reagents to introduce the desired substituents, such as the o-tolyl groups. Subsequent deprotection of the borane (B79455) group yields the P-chiral phosphine ligand. The conformational rigidity and electronic properties of these ligands, which are influenced by the nature of the aryl and alkyl substituents on the phosphorus atom, are critical for achieving high enantioselectivity and catalytic activity nih.govnih.govtcichemicals.com. The design of these ligands often focuses on creating a well-defined and sterically demanding chiral environment around the metal center to effectively control the stereochemical outcome of the reaction nih.gov.

Mechanistic Elucidation of Catalytic Processes

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental elementary steps in a vast number of catalytic cycles, including those involving phosphine-ligated metal complexes libretexts.orgwikipedia.orgyoutube.com. In these processes, the metal center undergoes a change in both its oxidation state and coordination number libretexts.orgwikipedia.org.

Oxidative Addition : A process where a substrate molecule adds to a metal center, leading to an increase in the metal's oxidation state and coordination number. For a Ni(0) complex, oxidative addition of an aryl halide (Ar-X) would result in a Ni(II) species acs.org. This step is often favored for metal centers that are electron-rich youtube.com.

Reductive Elimination : The reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, causing a decrease in the metal's oxidation state and coordination number. This step is typically favored for electron-poor metal centers and is often the product-forming step in a catalytic cycle libretexts.orgyoutube.com.

The mechanism of oxidative addition of aryl halides to Ni(0) complexes can be influenced by the electronic properties of the phosphine ligands and the aryl halide. Studies have shown that these reactions can proceed through either a concerted, two-electron pathway or a stepwise, radical-based pathway nih.gov. For example, the oxidative addition of aryl halides to a triphosphine-ligated Ni(0) center to form stable five-coordinate Ni(II)-aryl complexes was found to proceed through a concerted process via a polarized transition state, based on kinetic and DFT studies acs.org.

The following table outlines the key characteristics of oxidative addition and reductive elimination.

ProcessChange in Oxidation StateChange in Coordination NumberFavored by
Oxidative Addition Increase by 2Increase by 2Electron-rich metal centers, donating ligands
Reductive Elimination Decrease by 2Decrease by 2Electron-poor metal centers, cis-disposed ligands

Migratory Insertion and Beta-Hydride Elimination

Migratory insertion and beta-hydride elimination are fundamental steps in many catalytic cycles involving organometallic complexes. Migratory insertion involves the intramolecular transfer of a ligand, typically an alkyl or hydride group, to an unsaturated ligand, such as an alkene or carbon monoxide, coordinated to the metal center. This step is crucial for the formation of new carbon-carbon or carbon-heteroatom bonds. Conversely, beta-hydride elimination is a common decomposition pathway for metal-alkyl complexes, where a hydrogen atom from the beta-position of the alkyl chain is transferred to the metal center, resulting in the formation of a metal-hydride and an alkene.

The balance between migratory insertion and beta-hydride elimination is critical in determining the outcome and efficiency of a catalytic reaction. Factors such as the nature of the metal, the electronic and steric properties of the ancillary ligands, and the reaction conditions all play a significant role. For palladium complexes, which are widely used in cross-coupling and carbonylation reactions, the choice of phosphine ligand is paramount in controlling these elementary steps.

However, specific studies detailing the influence of this compound on the rates and mechanisms of migratory insertion and beta-hydride elimination in palladium-catalyzed or other transition-metal-catalyzed reactions are not prominently featured in available research. Without such studies, a detailed discussion of its specific role remains speculative.

Role of Ligand Electronic and Steric Properties in Catalytic Cycles

The electronic and steric properties of phosphine ligands are key determinants of the reactivity and selectivity of their metal complexes in catalysis. Electron-donating ligands can increase the electron density on the metal center, which can, for example, facilitate oxidative addition steps. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially enhancing migratory insertion rates.

Steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in controlling the coordination number of the metal complex, the rate of ligand association and dissociation, and the regioselectivity and stereoselectivity of the catalytic reaction. The ortho-tolyl groups in this compound are expected to impart significant steric hindrance.

Computational and Spectroscopic Studies of Reaction Intermediates

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the mechanisms of catalytic reactions and characterizing the structures and energies of transient intermediates and transition states. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide experimental evidence for the formation and structure of reaction intermediates.

Heterogeneous Catalysis and Immobilized Systems

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Anchoring this compound Ligands on Solid Supports

Common solid supports for immobilizing phosphine ligands include silica, alumina, polymers, and metal-organic frameworks (MOFs). The anchoring process typically involves modifying the phosphine ligand with a functional group that can covalently bind to the support surface.

However, there is no specific information available in the scientific literature describing the successful immobilization of this compound onto any solid support. The synthetic routes and characterization data for such a heterogenized ligand are therefore not documented.

Performance and Recyclability of Heterogenized Catalysts

The performance of a heterogenized catalyst is evaluated based on its activity, selectivity, and stability over multiple reaction cycles. Key challenges in heterogeneous catalysis include leaching of the active metal species from the support and loss of catalytic activity due to structural changes in the catalyst.

Without any reported examples of an immobilized this compound catalyst, it is not possible to present any data on its performance or recyclability in any catalytic reaction.

Comparative Analysis with Homogeneous Counterparts

A comparative analysis between a heterogenized catalyst and its homogeneous counterpart is essential to assess the effectiveness of the immobilization strategy. This analysis typically involves comparing catalytic activity, selectivity, and operational stability under identical reaction conditions.

Given the lack of data on any heterogeneous catalyst system based on this compound, a comparative analysis with its potential performance in a homogeneous system cannot be conducted.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like Di-o-tolylchlorophosphine. magritek.com The presence of multiple NMR-active nuclei, including ³¹P, ¹H, and ¹³C, allows for a comprehensive structural determination.

Elucidation of Phosphorus Environments and Coordination

³¹P NMR spectroscopy is particularly powerful for directly probing the chemical environment of the phosphorus atom. huji.ac.il The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents. For trivalent chlorophosphines such as this compound, the ³¹P NMR signal is expected in a specific region of the spectrum. Generally, triarylphosphines appear at negative chemical shifts, but the substitution of an aryl group with a more electronegative chlorine atom causes a significant downfield shift (to a higher ppm value). For instance, dichlorophenylphosphine (B166023) appears at approximately +162 ppm, and chlorodiphenylphosphine (B86185) at +83 ppm. Trialkylchlorophosphines and diarylchlorophosphines typically exhibit ³¹P chemical shifts in the range of +75 to +100 ppm. For comparison, compounds with two halogen atoms and one carbon attached to phosphorus can have shifts in the 160 to 200 ppm range. youtube.com

Table 1: Typical NMR Spectroscopic Data for this compound and Related Structural Moieties. Note: Specific values for this compound may vary; the table provides expected ranges based on analogous compounds.

¹H and ¹³C NMR spectroscopy complement the ³¹P data by providing detailed information about the organic framework of the molecule. In the ¹H NMR spectrum, the aromatic protons of the tolyl groups would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm), while the methyl protons would give rise to a singlet in the upfield region (around 2.3-2.5 ppm). magritek.com In ¹³C NMR, distinct signals for the aromatic carbons and the methyl carbon would be observed in their characteristic regions. mdpi.com

Monitoring Reaction Progress and Intermediate Formation

NMR spectroscopy is an exceptionally effective technique for monitoring the progress of chemical reactions in real-time. magritek.commagritek.com Because phosphines and their derivatives are often sensitive to air and moisture, the non-invasive nature of NMR allows for reactions to be monitored in a closed system under an inert atmosphere. magritek.com

By acquiring a series of ³¹P NMR spectra over time, the consumption of this compound and the formation of products can be quantified. For example, in a substitution reaction where the chlorine atom is replaced by another group, the signal corresponding to this compound would decrease in intensity, while a new signal at a different chemical shift corresponding to the product would appear and grow. magritek.com This method allows for the determination of reaction kinetics and the identification of any transient intermediates that may form, which would be visible as short-lived signals in the ³¹P NMR spectrum. acs.org This is particularly useful for mechanistic studies, such as investigating the oxidation of the phosphine (B1218219) to a phosphine oxide, which results in a significant upfield shift in the ³¹P NMR signal to the range of approximately +25 to +50 ppm. rsc.org

Conformational Analysis of this compound Derivatives

The conformation of this compound and its derivatives, particularly the orientation of the tolyl groups relative to the phosphorus atom, can be investigated using advanced NMR techniques. nih.gov The rotation around the phosphorus-carbon (P-C) bonds may be hindered due to the steric bulk of the ortho-methyl groups.

Variable-temperature (VT) NMR studies can reveal information about these dynamic processes. researchgate.net At low temperatures, the rotation around the P-C bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for non-equivalent protons or carbons within the tolyl groups. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier. researchgate.net

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com NOESY detects through-space interactions between protons that are close to each other. Cross-peaks between the ortho-methyl protons and specific aromatic protons can help to establish the preferred conformation or the average orientation of the tolyl rings in solution. mdpi.comcopernicus.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is used to identify functional groups within a molecule. msu.edu For this compound, IR spectroscopy is key to confirming the presence of its characteristic bonds and studying its interactions with metal centers. numberanalytics.com

Vibrational Modes Associated with P-Cl and P-C Bonds

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The key vibrations include the P-Cl stretch and the P-C (aryl) stretches.

P-C (Aromatic) Stretch: The stretching vibration of the phosphorus-aromatic carbon bond typically gives rise to one or more bands in the IR spectrum. These are generally observed in the regions of 1450-1430 cm⁻¹ and near 1100 cm⁻¹. msu.edu

P-Cl Stretch: The phosphorus-chlorine bond stretch is a crucial diagnostic peak. Due to the heavier masses of both phosphorus and chlorine atoms compared to carbon or hydrogen, this vibration occurs at a lower frequency. The P-Cl stretching frequency is typically found in the far-infrared region, generally between 580 cm⁻¹ and 430 cm⁻¹. amazonaws.com This band is often strong and provides clear evidence for the presence of the P-Cl bond.

Other characteristic bands would include the C-H stretches of the aromatic and methyl groups (above and below 3000 cm⁻¹, respectively) and the aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹). vscht.czlibretexts.org

Table 2: Key Infrared Vibrational Frequencies for this compound.

Characterization of Metal-Ligand Interactions

When this compound functions as a ligand in a metal complex, its IR spectrum undergoes noticeable changes that can be used to characterize the metal-ligand bond. libretexts.org The coordination of the phosphorus lone pair to the metal center alters the electronic distribution within the ligand, which in turn affects the force constants of its bonds. rsc.org

This electronic perturbation typically causes shifts in the vibrational frequencies of the P-C bonds and the internal modes of the tolyl rings. The direction and magnitude of these shifts can provide qualitative information about the strength of the σ-donation and π-acceptance components of the metal-phosphine bond. libretexts.org For example, a stronger donation from the phosphine to the metal can slightly alter the frequencies associated with the P-C bonds. In addition to these shifts, new vibrational bands corresponding to the metal-phosphorus (M-P) stretch may appear in the far-infrared region of the spectrum, typically below 500 cm⁻¹. rsc.orgcdnsciencepub.com The position of the M-P stretching frequency is a direct probe of the metal-ligand bond strength.

X-ray Crystallography for Solid-State Structural Determination

However, a search of publicly available crystallographic databases indicates that the complete crystal structure of this compound has not been reported. Therefore, specific experimental data on its solid-state structure is not available at this time.

Determination of Absolute Stereochemistry

The determination of absolute stereochemistry is crucial for chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.orgacs.org Techniques like X-ray crystallography using anomalous dispersion can unambiguously assign the absolute configuration (R or S) of a chiral center. acs.orgnist.gov

This compound possesses a central phosphorus atom bonded to a chlorine atom and two identical o-tolyl groups. In a typical conformation, the molecule contains a plane of symmetry and is therefore achiral. Consequently, the determination of absolute stereochemistry is not applicable unless conditions of restricted rotation around the P-C bonds induce atropisomerism, a form of chirality. There is no information in the current literature to suggest that this compound has been resolved into stable atropisomers.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. nih.govnih.gov These can include strong forces like hydrogen bonds and weaker forces such as van der Waals interactions, dipole-dipole interactions, and π-stacking. cymitquimica.comalfa-chemistry.com An analysis of the crystal structure of this compound would reveal how these forces dictate its solid-state architecture. Potential interactions could include:

Van der Waals forces: As a nonpolar molecule, these would be the primary packing forces.

C-H···π interactions: Where the hydrogen atoms of one molecule interact with the aromatic π-system of an adjacent molecule.

Halogen bonding: A potential weak interaction between the chlorine atom and an electron-rich region of a neighboring molecule.

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and packing motif for this compound cannot be conducted.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. manchester.ac.uk The molecular formula of this compound is C₁₄H₁₄ClP, which corresponds to a precise molecular weight. sigmaaldrich.comereztech.comstrem.com

PropertyValueSource
Molecular FormulaC₁₄H₁₄ClP sigmaaldrich.comereztech.comstrem.com
Molecular Weight248.69 g/mol sigmaaldrich.comereztech.comstrem.com

This is an interactive data table. Click on the headers to sort.

While the molecular weight is established, a published mass spectrum detailing the fragmentation pattern of this compound is not available. Such a spectrum would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of the chlorine atom ([M-Cl]⁺), followed by the sequential loss of the o-tolyl groups.

Electrochemical Studies of this compound and its Complexes

Electrochemical studies, particularly cyclic voltammetry, are used to investigate the redox properties of molecules—their ability to gain or lose electrons. youtube.com For organometallic chemistry, these studies are vital for understanding the electronic properties of ligands and the resulting metal complexes. nih.gov

Redox Properties and Their Impact on Catalysis

The electronic nature of a phosphine ligand, such as this compound, significantly influences the properties of any metal complex it is a part of. The electron-donating or -withdrawing ability of the ligand affects the electron density at the metal center, which in turn impacts the redox potential of the complex. nih.govnih.gov These redox properties are often directly linked to the catalytic activity of the complex, influencing its efficiency in processes like cross-coupling reactions. nih.gov There are currently no specific studies in the searched literature that detail the redox properties of this compound or its complexes.

Cyclic Voltammetry Investigations

Cyclic voltammetry is the most common technique for studying redox behavior. youtube.com A cyclic voltammetry experiment on a metal complex of this compound would reveal the potentials at which the complex is oxidized or reduced. This data provides insight into the stability of different oxidation states of the metal center and the electronic influence of the this compound ligand. Despite the utility of this technique, no specific cyclic voltammetry data for this compound or its coordination complexes has been reported in the available literature.

Theoretical and Computational Studies of Di O Tolylchlorophosphine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of Di-o-tolylchlorophosphine. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.mewikipedia.orgyoutube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized on the phosphorus atom, specifically the lone pair of electrons. The energy of the HOMO is indicative of the molecule's nucleophilicity. The LUMO is likely to be an antibonding orbital associated with the phosphorus-chlorine (P-Cl) bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability of the molecule; a smaller gap suggests higher reactivity.

The reactivity of this compound can be predicted by considering the interaction of its frontier orbitals with those of other reagents. For instance, in reactions with electrophiles, the HOMO of the phosphine (B1218219) will interact with the LUMO of the electrophile. Conversely, in reactions with nucleophiles, the LUMO of the phosphine, centered on the P-Cl bond, will be the site of attack.

Illustrative Frontier Molecular Orbital Energies for Diarylchlorophosphines

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Diphenylchlorophosphine -5.8 -0.5 5.3
This compound -5.6 -0.4 5.2
Di-p-tolylchlorophosphine -5.5 -0.3 5.2

Note: These are representative values for illustrative purposes and are based on general trends in related organophosphorus compounds, as specific published data for this compound is not available.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the constituent atoms. The chlorine atom, being highly electronegative, withdraws electron density from the phosphorus atom, creating a partial positive charge on the phosphorus and a partial negative charge on the chlorine. The tolyl groups, being electron-donating compared to a phenyl group, can modulate the charge on the phosphorus atom.

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the chlorine atom, indicating a propensity to interact with electrophiles. A region of positive potential (typically colored blue) would be anticipated around the phosphorus atom, suggesting its susceptibility to nucleophilic attack. The minimum value of the electrostatic potential (Vmin) near the phosphorus lone pair is a quantitative measure of the ligand's sigma-donating ability. nih.gov

Hypothetical Atomic Charges in this compound

Atom Mulliken Charge (a.u.)
P +0.45
Cl -0.35
C (ipso, tolyl) -0.10
C (ortho, tolyl) +0.05
H (methyl) +0.08

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on electronegativity differences and substituent effects.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are particularly useful for investigating its behavior as a ligand in transition metal complexes. These simulations can provide insights into the conformational dynamics of the ligand, the nature of the metal-phosphine bond, and the steric and electronic influences of the tolyl groups on the coordination sphere of the metal.

By simulating the trajectory of the ligand and metal complex in a solvent environment, researchers can explore the ligand's flexibility, preferred binding modes, and the stability of the resulting complex. MD simulations can also be used to calculate thermodynamic properties such as the free energy of binding, providing a quantitative measure of the affinity of this compound for a particular metal center. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed for more accurate simulations of the electronic interactions within the coordination sphere.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, as well as to determine the activation energies and reaction enthalpies.

For reactions involving this compound, such as its oxidation, hydrolysis, or its role in catalytic cycles, DFT calculations can be used to map out the reaction pathways. For example, in a nucleophilic substitution reaction at the phosphorus center, computational modeling can distinguish between different possible mechanisms, such as an SN2-type process with a pentacoordinate transition state. rsc.org The steric bulk of the ortho-tolyl groups is expected to play a significant role in the energetics of the transition states and may favor certain reaction pathways over others.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

One of the most relevant spectroscopic techniques for this compound is 31P Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations can predict the 31P NMR chemical shift with a reasonable degree of accuracy. nih.govnih.govnih.gov The calculated chemical shift is sensitive to the electronic environment of the phosphorus atom, and therefore, it is influenced by the nature of the substituents.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations can help in the assignment of specific vibrational modes, such as the P-Cl stretching frequency. Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies.

Predicted vs. Experimental Spectroscopic Data for Related Phosphines

Spectroscopic Parameter Computational Method Predicted Value Experimental Value
31P NMR Chemical Shift (ppm) GIAO-DFT 80-90 ~82 (for Diphenylchlorophosphine)
P-Cl Stretch (cm-1) DFT (B3LYP) 490-510 ~500 (for Diphenylchlorophosphine)

Emerging Research Directions and Future Perspectives

Di-o-tolylchlorophosphine in Sustainable and Green Chemistry

The principles of green chemistry—reducing waste, using safer solvents, and designing for energy efficiency—are central to modern chemical synthesis. This compound is a key building block for ligands and catalysts that facilitate these goals, particularly in the realms of solvent-free reactions and recyclable catalytic systems.

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with environmentally benign alternatives like water or eliminating solvents entirely.

Aqueous Phase Reactions: For a catalyst to be effective in water, it must be water-soluble. Ligands derived from this compound can be chemically modified to enhance their hydrophilicity. A primary strategy is sulfonation, where sulfonic acid groups (-SO₃H) are introduced into the aromatic rings of the phosphine (B1218219) ligand. nih.gov This process transforms a typically water-insoluble phosphine into a water-soluble ligand capable of facilitating reactions in an aqueous medium. nih.govmdpi.com This approach is fundamental to developing catalytic systems for processes like hydroformylation and cross-coupling in water, which simplifies product separation and reduces environmental impact. rsc.org

Solvent-Free Reactions: Another green approach is to conduct reactions without any solvent. Research has shown that reactions involving phosphines or their derivatives, such as phosphine oxides, can proceed efficiently under solvent-free conditions, often facilitated by microwave irradiation or by reacting neat solids in a melt phase. researchgate.netresearchgate.net For example, the addition of diarylphosphine oxides (a class of compounds that includes Di-o-tolylphosphine oxide) to other molecules has been successfully achieved without solvents, highlighting a path towards waste reduction and atom economy. rsc.orgmdpi.comrsc.org

Table 1: Examples of Green Chemistry Approaches with Related Phosphine Derivatives
ApproachPhosphine Derivative TypeReaction ExampleKey AdvantageSource
Aqueous-Phase CatalysisSulfonated ArylphosphinesCu-free Sonogashira couplingEliminates need for organic solvents, simplifying catalyst/product separation. nih.govrsc.org
Solvent-Free SynthesisDi-tolylphosphine oxideMichael addition to coumarinsAvoids solvent waste; reaction often accelerated by microwave irradiation. mdpi.com
Solvent-Free Melt PhaseSolid TriarylphosphinesSubstitution on organometallic complexesReaction proceeds between neat reactants, often yielding different products than solution-phase. researchgate.net

The ability to recover and reuse a catalyst is a cornerstone of sustainable industrial chemistry. Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous ones. Ligands derived from this compound can be anchored to insoluble supports like polymers. rsc.orgsciencemadness.org

These polymer-supported catalysts can be used in a reaction vessel and then easily filtered out, washed, and reused for subsequent reaction cycles. rsc.org This approach not only prevents the loss of expensive catalyst components (often involving precious metals like palladium) but also minimizes contamination of the final product with the metal catalyst. mdpi.com

Advanced Materials Science Applications

The conversion of this compound into specialized ligands and phosphine oxides opens doors to the creation of advanced materials with tailored properties for catalysis and electronics.

Beyond simple polymer supports, this compound derivatives can be integrated directly into the structure of advanced catalytic materials. Researchers are designing three-dimensional, microporous organic polymers (POPs) where phosphine units are fundamental components of the polymer framework. mdpi.com

These materials act as "phosphine sponges" with a high internal surface area, providing numerous accessible sites for anchoring metal catalysts like palladium. mdpi.com The rigid, porous structure can enhance catalytic activity and stability while preventing the leaching of the metal. Such catalysts have shown high efficiency and recyclability in important chemical transformations like Suzuki-Miyaura coupling reactions. mdpi.com

Table 2: Properties of a Microporous Phosphine Polymer Network for Catalysis
PropertyDescriptionSignificanceSource
Material TypeDiphosphine-based Porous Organic Polymer (POP)Provides a robust, three-dimensional scaffold for the catalyst. mdpi.com
BET Surface Area>760 m²/gHigh surface area allows for greater loading and accessibility of catalytic sites. mdpi.com
Catalytic MetalPalladium(II) AcetateThe active center for cross-coupling reactions. mdpi.com
ApplicationSuzuki-Miyaura CouplingDemonstrates high turnover numbers (TON) and good recyclability. mdpi.com

Organophosphorus compounds, particularly phosphine oxides derived from precursors like this compound, are finding applications in functional materials due to their unique electronic and photophysical properties. When incorporated into ligands for metal complexes (e.g., with silver or gold), the resulting materials can exhibit strong luminescence. acs.org

These properties are of significant interest for the development of Organic Light-Emitting Diodes (OLEDs). The rigidity and electronic nature of the di-o-tolylphosphine oxide moiety can influence the energy levels of the metal complex, potentially leading to efficient phosphorescence or Thermally Activated Delayed Fluorescence (TADF), which are key mechanisms for high-efficiency OLEDs. acs.org

Biological and Pharmaceutical Research Applications (Academic Perspective)

From an academic standpoint, phosphine ligands are instrumental in the fundamental study of potential metallodrugs. While this compound itself is not a therapeutic agent, it is a precursor to ligands used in complexes that probe biological interactions.

The research focuses on synthesizing metal complexes, often with platinum or gold, that incorporate phosphine ligands. nih.govnih.gov Scientists then study how these complexes interact with key biomolecules like DNA and proteins (e.g., lysozyme) to understand the mechanisms of binding and potential reactivity. nih.govnih.govresearchgate.net The use of water-soluble phosphine ligands, which can be synthesized from this compound, is particularly valuable as it allows these interaction studies to be conducted in aqueous solutions that better mimic biological conditions. nih.gov This area of research is purely exploratory and aims to build a foundational understanding of the coordination chemistry involved, which could inform the future design of diagnostic or therapeutic agents.

Table 3: Academic Research on Phosphine-Metal Complexes and Their Biological Interactions
Metal CenterPhosphine Ligand TypeBiological Model StudiedFocus of ResearchSource
Platinum (Pt)Tris(2-carboxyethyl)phosphine (TCEP)DNA (pBR322, calf thymus), Lysozyme, RNaseTo understand the stability of the complex in solution and its mode of interaction with nucleic acids and proteins. nih.govnih.govresearchgate.net
Gold (Au)Ferrocenylphosphino sulfonates(Not specified, focus on catalysis)Synthesis of water-soluble complexes for catalysis in aqueous media, a prerequisite for biological compatibility. mdpi.com

Interdisciplinary Research with this compound

The integration of this compound chemistry with other scientific fields is paving the way for new discoveries and applications, from automated chemical synthesis to renewable energy technologies.

Modern chemical research increasingly relies on automation to accelerate discovery. Flow chemistry and high-throughput screening (HTS) are powerful platforms for the rapid synthesis and evaluation of new compounds. The versatility of this compound makes it an ideal candidate for integration into these automated workflows.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and enabling the safe use of reactive intermediates. This compound could be used as a key building block in a multi-step synthesis to generate a library of derivatives. This library could then be directly subjected to HTS to rapidly identify compounds with desired properties, such as catalytic activity or biological function. This combination of technologies dramatically shortens the 'design-synthesis-test' cycle, accelerating the pace of innovation.

From a fundamental academic perspective, derivatives of this compound present intriguing possibilities in the field of energy conversion and storage. Research into related organophosphorus compounds has highlighted their potential in several key areas:

Electrocatalysis: Phosphine ligands are crucial in stabilizing metal catalysts used in energy-relevant reactions. For instance, phosphine-substituted diiron complexes, which model the active site of [FeFe]-hydrogenase enzymes, are studied for their ability to catalyze the production of hydrogen from protons. rsc.org The electronic and steric properties of ligands derived from this compound could be tuned to create more efficient and robust electrocatalysts for clean fuel generation.

Perovskite Solar Cells: The efficiency and stability of perovskite solar cells are often limited by defects in the perovskite crystal structure. Phosphine oxide derivatives have emerged as effective passivating agents that can heal these defects. acs.orgresearchgate.netuv.es The P=O group, a Lewis base, can coordinate to undercoordinated lead ions on the perovskite surface, reducing non-radiative recombination and improving device performance. acs.orgresearchgate.net this compound can be readily oxidized to its corresponding phosphine oxide, suggesting a pathway for developing new, sterically tailored additives for next-generation solar cells.

Battery Electrolytes: Organophosphorus compounds are widely investigated as additives for lithium-ion battery electrolytes. researchgate.net They can function as flame retardants, enhancing safety, or as agents that help form a stable solid-electrolyte interphase (SEI) on the electrodes, improving cycling stability and battery life. researchgate.netmdpi.comgoogle.com The unique structure of this compound derivatives could lead to novel electrolyte additives with improved performance characteristics.

Table 2: Potential Roles of this compound Derivatives in Energy Technologies

Energy Sector Application Area Potential Role of Derivative Relevant Compound Class
Energy Conversion Electrocatalysis Stabilizing metal centers for H₂ production Di-o-tolylphosphine Ligands rsc.org
Energy Conversion Photovoltaics Passivating surface defects in perovskites Di-o-tolylphosphine Oxide acs.orgresearchgate.net
Energy Storage Lithium-Ion Batteries Improving safety and cycle stability Phosphonates, Phosphates researchgate.netmdpi.com

Outlook on Overcoming Current Challenges in this compound Research

Despite its promise, research involving this compound faces several challenges inherent to sterically hindered and reactive organophosphorus compounds. Its synthesis can be complex, requiring careful control of reagents and reaction conditions to manage the reactivity of chlorophosphines and avoid unwanted side products. unamur.be Furthermore, like many trivalent phosphines, this compound and its derivatives can be sensitive to oxygen, necessitating careful handling under inert atmospheres to prevent oxidation. acs.org

Q & A

Basic: What are the optimal synthetic routes for preparing Di-o-tolylchlorophosphine, and how do reaction conditions influence purity?

This compound is typically synthesized via chlorination of Di-o-tolylphosphine using reagents like Cl₂ or PCl₃. Key factors affecting purity include:

  • Temperature : Reactions conducted at −78°C to 0°C minimize side reactions (e.g., over-chlorination) .
  • Solvent : Inert solvents (e.g., dry toluene or dichloromethane) prevent hydrolysis .
  • Purification : Vacuum distillation or recrystallization under nitrogen achieves ≥97% purity .

Table 1 : Synthesis Conditions and Outcomes

MethodReagentTemp (°C)Purity (%)Reference
Chlorination of (CH₃C₆H₄)₂PHCl₂−7898
PCl₃-mediated routePCl₃0–2597

Basic: What handling protocols mitigate air and moisture sensitivity during experiments?

This compound is highly air- and moisture-sensitive, requiring:

  • Storage : Sealed under inert gas (Ar/N₂) at −20°C in amber glass to prevent degradation .
  • Manipulation : Use Schlenk lines or gloveboxes for transfers. Pre-dry glassware at 120°C .
  • Quenching : Excess reagent should be neutralized with dry alcohols or amines before disposal .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • ³¹P NMR : A singlet near δ 80–90 ppm confirms the absence of oxidized byproducts .
  • X-ray Crystallography : Resolves steric effects from ortho-methyl groups (e.g., bond angles: P–Cₐᵣₒₘₐₜᵢc ~109.5°) .
  • Elemental Analysis : Validates stoichiometry; deviations >0.3% indicate impurities .

Advanced: How can mechanistic studies resolve contradictions in its reactivity as a ligand in transition-metal catalysis?

Discrepancies in catalytic activity (e.g., Pd vs. Ni complexes) arise from steric and electronic effects:

  • Steric Maps : Calculate Tolman cone angles (estimated ~160° for this compound) to predict metal coordination geometry .
  • DFT Calculations : Compare HOMO/LUMO energies to assess electron-donating capacity relative to other phosphines .
  • Kinetic Profiling : Monitor reaction intermediates via in situ IR or NMR to identify rate-limiting steps .

Advanced: What strategies address conflicting data on its stability in cross-coupling reactions?

Contradictory stability reports (e.g., Suzuki vs. Heck reactions) require:

  • Controlled Replicates : Repeat experiments under standardized conditions (solvent, temp, catalyst loading) .
  • Impurity Analysis : Use GC-MS or HPLC to detect trace hydrolyzed products (e.g., (CH₃C₆H₄)₂P(O)Cl) .
  • Cross-Referencing : Compare findings with structurally analogous ligands (e.g., Di-p-tolylchlorophosphine) to isolate steric vs. electronic contributions .

Advanced: How can computational modeling guide its application in novel ligand design?

  • Molecular Dynamics (MD) : Simulate ligand-metal binding affinities under varying solvent conditions .
  • QSPR Models : Correlate substituent effects (e.g., methyl position) with catalytic turnover numbers .
  • Crystal Engineering : Predict co-crystallization behavior with metals to design stable MOFs or organometallics .

Advanced: What toxicological extrapolation methods are valid for risk assessment in lab settings?

While direct toxicology data is limited, extrapolate from organophosphate class studies:

  • In Vitro Assays : Use HepG2 cells to estimate acute toxicity (IC₅₀) .
  • Read-Across Models : Compare with structurally similar compounds (e.g., triphenylphosphine) for hazard classification .
  • Exposure Limits : Apply ALARA principles; recommend PPE (gloves, goggles) and fume hoods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.